S-Phenyl 3-hydroxy-3-pentyloctanethioate
Description
S-Phenyl 3-hydroxy-3-pentyloctanethioate is an organosulfur compound characterized by a thioate ester group (S-phenyl), a hydroxyl group at the 3-position, and a branched pentyloctane chain. The compound’s reactivity and stability are likely influenced by its functional groups: the thioate group may confer redox activity, while the hydroxyl and alkyl chains could enhance solubility or surfactant properties.
Properties
CAS No. |
61257-11-2 |
|---|---|
Molecular Formula |
C19H30O2S |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
S-phenyl 3-hydroxy-3-pentyloctanethioate |
InChI |
InChI=1S/C19H30O2S/c1-3-5-10-14-19(21,15-11-6-4-2)16-18(20)22-17-12-8-7-9-13-17/h7-9,12-13,21H,3-6,10-11,14-16H2,1-2H3 |
InChI Key |
HFWOLKMCTHVNIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCCC)(CC(=O)SC1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Core Disconnections
The target molecule can be dissected into two primary synthons:
- S-Phenyl thioester moiety : Derived from thiophenol (C₆H₅SH) and a carboxylic acid derivative.
- 3-Hydroxy-3-pentyloctanoic acid backbone : Constructed via aldol condensation or hydroxyalkylation of a ketone precursor.
A convergent synthesis strategy is optimal, enabling independent preparation of the hydroxyalkyl chain and subsequent coupling with the thioester group.
Preparation of the Hydroxyalkyl Intermediate
Aldol Condensation for β-Hydroxy Ketone Formation
The 3-hydroxy-3-pentyloctanoyl backbone can be synthesized via an aldol reaction between pentanal and octan-2-one under basic conditions:
Reaction Scheme:
$$
\text{Pentanal} + \text{Octan-2-one} \xrightarrow{\text{NaOH, EtOH}} \text{3-Hydroxy-3-pentyloctan-2-one} + \text{H}_2\text{O}
$$
Optimized Conditions:
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Base | 10% NaOH (aq.) |
| Solvent | Ethanol |
| Reaction Time | 12–16 h |
| Yield | 68–72% |
The β-hydroxy ketone intermediate is purified via recrystallization (hexane/ethyl acetate).
Reduction to β-Hydroxy Acid
The ketone group is reduced to a secondary alcohol using sodium borohydride (NaBH₄), followed by oxidation to the carboxylic acid:
Step 1: Reduction
$$
\text{3-Hydroxy-3-pentyloctan-2-one} \xrightarrow{\text{NaBH}4, \text{MeOH}} \text{3-Hydroxy-3-pentyloctan-2-ol}
$$
Step 2: Oxidation
$$
\text{3-Hydroxy-3-pentyloctan-2-ol} \xrightarrow{\text{KMnO}4, \text{H}2\text{SO}4} \text{3-Hydroxy-3-pentyloctanoic Acid}
$$
Critical Notes:
- Over-oxidation to the keto-acid is mitigated by controlled addition of KMnO₄ at 0°C.
- Yield for the two-step sequence: 55–60%.
Thioesterification Strategies
Direct Acylation of Thiophenol
The carboxylic acid is converted to an acyl chloride, which reacts with thiophenol:
Step 1: Acyl Chloride Formation
$$
\text{3-Hydroxy-3-pentyloctanoic Acid} \xrightarrow{\text{SOCl}2, \text{DMF (cat.)}} \text{3-Hydroxy-3-pentyloctanoyl Chloride}
$$
Step 2: Thioester Synthesis
$$
\text{3-Hydroxy-3-pentyloctanoyl Chloride} + \text{Thiophenol} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{S-Phenyl 3-Hydroxy-3-pentyloctanethioate}
$$
Optimized Parameters:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Molar Ratio | 1:1.2 (Acid:Thiol) |
| Temperature | 0°C → RT |
| Yield | 75–80% |
Side Reactions:
- Competing esterification with ethanol (if present).
- Epimerization at the β-hydroxy center (minimized by low temperatures).
Alternative Pathway: Transesterification
Thioester Exchange
A pre-formed thioester (e.g., methyl 3-hydroxy-3-pentyloctanethioate) undergoes transesterification with thiophenol:
$$
\text{Methyl 3-Hydroxy-3-pentyloctanethioate} + \text{Thiophenol} \xrightarrow{\text{BF}3\cdot\text{OEt}2} \text{this compound} + \text{MeOH}
$$
Advantages:
- Avoids handling corrosive acyl chlorides.
- Higher functional group tolerance.
Limitations:
Stereochemical Considerations
Control of β-Hydroxy Configuration
The aldol condensation step generates a racemic mixture at the β-hydroxy center. Enantioselective synthesis employs chiral catalysts:
Catalytic System:
- L-Proline (20 mol%) in DMSO.
- Yield : 85% (dr 92:8).
Mechanistic Insight:
The proline enamine intermediate facilitates asymmetric induction via a Zimmerman-Traxler transition state.
Purification and Characterization
Chromatographic Methods
- Silica Gel Chromatography : Eluent = hexane/ethyl acetate (7:3).
- HPLC : C18 column, acetonitrile/water (80:20), flow rate 1 mL/min.
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.45–7.25 (m, 5H, Ar-H), 4.21 (s, 1H, -OH), 2.92 (t, 2H, -SCH₂), 1.55–1.20 (m, 16H, aliphatic) |
| ¹³C NMR | δ 198.5 (C=S), 135.2–128.7 (Ar-C), 73.4 (-C-OH), 34.1–22.6 (aliphatic) |
| IR (cm⁻¹) | 3420 (-OH), 1685 (C=O), 1190 (C-S) |
Chemical Reactions Analysis
Types of Reactions: S-Phenyl 3-hydroxy-3-pentyloctanethioate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The thioester moiety can be reduced to form a thiol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: S-Phenyl 3-hydroxy-3-pentyloctanethioate is used as a building block in organic synthesis, particularly in the formation of complex molecules with potential pharmaceutical applications.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving thioesters.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of S-Phenyl 3-hydroxy-3-pentyloctanethioate involves its interaction with specific molecular targets, such as enzymes that catalyze thioester hydrolysis. The hydroxy group and the phenyl moiety play crucial roles in binding to the active site of the enzyme, facilitating the catalytic process. The long alkyl chain may also contribute to the compound’s ability to interact with lipid membranes, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Structural and Spectroscopic Comparisons
Vibrational Spectroscopy
Thioate-containing compounds, such as those in (e.g., RGO-ortho-AZO and RGO-para-AZO), exhibit distinct S-O and S-phenyl vibrational peaks. For example:
- RGO-ortho-AZO : S-O peaks at 1180 and 1116 cm⁻¹; S-phenyl at 1008 cm⁻¹ .
- Ortho-AZO (unmodified) : Peaks at 1211, 1136, and 1018 cm⁻¹ .
The red-shifts in modified AZO derivatives suggest electron-withdrawing effects or conjugation changes due to structural modifications. While direct data for S-Phenyl 3-hydroxy-3-pentyloctanethioate is unavailable, its thioate group may similarly exhibit peaks near 1000–1200 cm⁻¹, with shifts depending on substituents (e.g., hydroxyl or alkyl chains).
Table 1: Vibrational Peak Comparison of Sulfur-Containing Compounds
| Compound | S-O Peaks (cm⁻¹) | S-Phenyl Peaks (cm⁻¹) | Reference |
|---|---|---|---|
| RGO-ortho-AZO | 1180, 1116 | 1008 | |
| Ortho-AZO | 1211, 1136 | 1018 | |
| This compound* | ~1150–1200† | ~1000–1020† | — |
*Hypothetical values based on analogous structures.
Table 2: Hazard Comparison
*Inferred from structural analogs.
Functional and Application Differences
- Fonofos: Used as an insecticide due to its organophosphate structure .
- (S)-3-Phenylcyclopentanone: Likely an intermediate in organic synthesis .
- This compound: Hypothesized applications could include surfactants (due to alkyl chains) or bioactive molecules (hydroxyl and thioate groups).
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